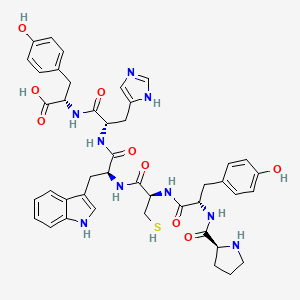
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine is a synthetic peptide composed of six amino acids: proline, tyrosine, cysteine, tryptophan, histidine, and tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cysteine, tryptophan, histidine, and tyrosine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria or yeast), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to dimerization or cross-linking.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at specific residues, such as the hydroxyl group of tyrosine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents can be used for substitution reactions at specific residues.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to specific cell surface receptors, triggering downstream signaling cascades.
Enzyme Inhibition: The peptide may inhibit the activity of specific enzymes, altering metabolic pathways.
Protein-Protein Interactions: The peptide may facilitate or disrupt interactions between proteins, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
L-Prolyl-L-tyrosyl-L-cysteinyl-L-tryptophyl-L-histidyl-L-tyrosine: Unique due to its specific sequence and combination of amino acids.
L-Prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate:
L-Tyrosine: A single amino acid with roles in neurotransmitter synthesis and protein structure.
L-Proline: An amino acid important for protein folding and structure.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for diverse interactions and applications in various fields of research.
Propiedades
Número CAS |
184889-21-2 |
|---|---|
Fórmula molecular |
C43H49N9O9S |
Peso molecular |
868.0 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C43H49N9O9S/c53-28-11-7-24(8-12-28)16-33(48-38(55)32-6-3-15-45-32)39(56)52-37(22-62)42(59)49-34(18-26-20-46-31-5-2-1-4-30(26)31)40(57)50-35(19-27-21-44-23-47-27)41(58)51-36(43(60)61)17-25-9-13-29(54)14-10-25/h1-2,4-5,7-14,20-21,23,32-37,45-46,53-54,62H,3,6,15-19,22H2,(H,44,47)(H,48,55)(H,49,59)(H,50,57)(H,51,58)(H,52,56)(H,60,61)/t32-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
FLAHJCJMDBSUCN-DUGSHLAESA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


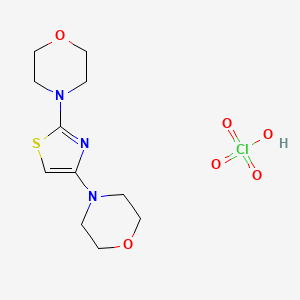
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
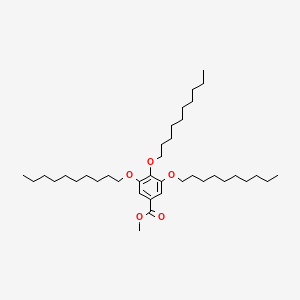
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
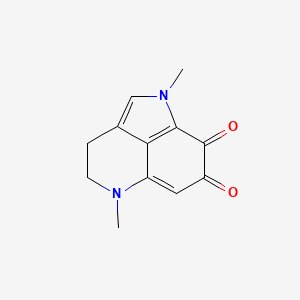
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
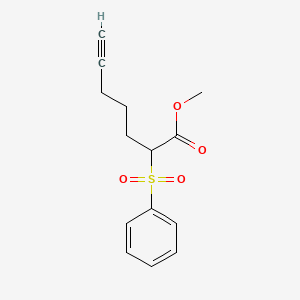
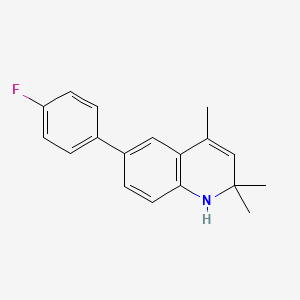
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)


